

Application Note: Synthesis of Propyl Pyruvate via Fischer Esterification

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Compound Focus: Propyl pyruvate

CAS No.: 20279-43-0

Cat. No.: S1906458

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Introduction and Objective

Pyruvic acid esters, such as **propyl pyruvate**, are valuable compounds in organic synthesis and pharmaceutical development. They serve as key intermediates and building blocks for more complex molecules. This application note provides a detailed protocol for the synthesis of **propyl pyruvate** through a **Fischer esterification** reaction between pyruvic acid and 1-propanol, catalyzed by a strong mineral acid [1]. This method is selected for its directness and the use of readily available starting materials. The target compound, **propyl pyruvate** (CAS # 20279-43-0), has a molecular formula of C₆H₁₀O₃ and a molecular weight of 130.14 g/mol [2].

Materials and Reagents

Table 1: Reagents and Physical Properties

Reagent/Material	Purity/Condition	Supplier Note	Hazard Classification
Pyruvic Acid	Reagent Grade	-	Corrosive
1-Propanol	Anhydrous	-	Flammable, Irritant

Reagent/Material	Purity/Condition	Supplier Note	Hazard Classification
Sulfuric Acid	Concentrated (95-98%)	Catalyst	Highly Corrosive, Oxidizer
Sodium Bicarbonate	Saturated Aqueous Solution	-	Irritant
Sodium Chloride	Saturated Aqueous Solution	-	-
Magnesium Sulfate	Anhydrous	Drying Agent	Irritant

Table 2: Key Physical Properties of Propyl Pyruvate

Property	Value	Source
Molecular Formula	C6H10O3	[2]
Molecular Weight	130.14 g/mol	[2]
Boiling Point	169.4 °C at 760 mmHg	[2]
Density	1.015 g/cm ³	[2]
Flash Point	61.2 °C	[2]
Refractive Index	1.408	[2]
Vapor Pressure	1.54 mmHg at 25°C	[2]

Experimental Protocol

Reaction Setup and Synthesis

The following procedure is adapted from standard Fischer esterification methodologies [3] [4] [5].

- Assembly:** Assemble a reflux apparatus consisting of a 50 mL or 100 mL round-bottom flask, a water-cooled condenser, and a heating mantle. Clamp the setup securely.

- **Charging the Flask:** To the round-bottom flask, add the following:
 - Pyruvic acid (approximately 0.05 mol, e.g., 4.4 g).
 - 1-Propanol (approximately 0.15 mol, use a 3:1 molar excess relative to pyruvic acid to drive the equilibrium towards the ester product) [4] [5].
 - A few boiling chips to prevent bumping.
 - Slowly and carefully add 1-2 mL of concentrated sulfuric acid while stirring. **Note:** This step is exothermic and involves a highly corrosive material. Proper personal protective equipment (PPE) including gloves and safety glasses is mandatory. Conduct this in a fume hood.
- **Reflux:** Heat the reaction mixture to reflux with continuous stirring. Maintain a gentle reflux for **60-90 minutes** [1]. The progress of the reaction can be monitored by TLC or by observing the accumulation of water in the reaction mixture.

Work-up and Isolation

After the reflux period:

- **Cooling:** Allow the reaction mixture to cool to room temperature.
- **Transfer:** Transfer the cooled mixture to a separatory funnel.
- **Washing:**
 - Add approximately 20 mL of water to the funnel, stopper, and shake gently with periodic venting. Allow the layers to separate. The denser aqueous layer will be at the bottom. Drain and discard this aqueous layer [4].
 - To the organic layer (containing the crude ester), add a 5% sodium bicarbonate solution **slowly** in 1-2 mL portions. **Caution:** Vigorous effervescence will occur due to the release of carbon dioxide as the excess acid is neutralized. Shake gently and vent frequently. Continue until no more gas is produced and the aqueous layer is basic to pH paper [3] [4].
 - Perform a final wash with a saturated sodium chloride solution (brine) to help remove residual water from the organic layer.
- **Drying:** Transfer the washed organic layer (**propyl pyruvate**) to a clean, dry Erlenmeyer flask and add a spatula-tip of anhydrous magnesium sulfate. Swirl the flask until the liquid appears clear and the solid clumps together, indicating that the water has been removed. Allow the mixture to stand for 15 minutes [4].

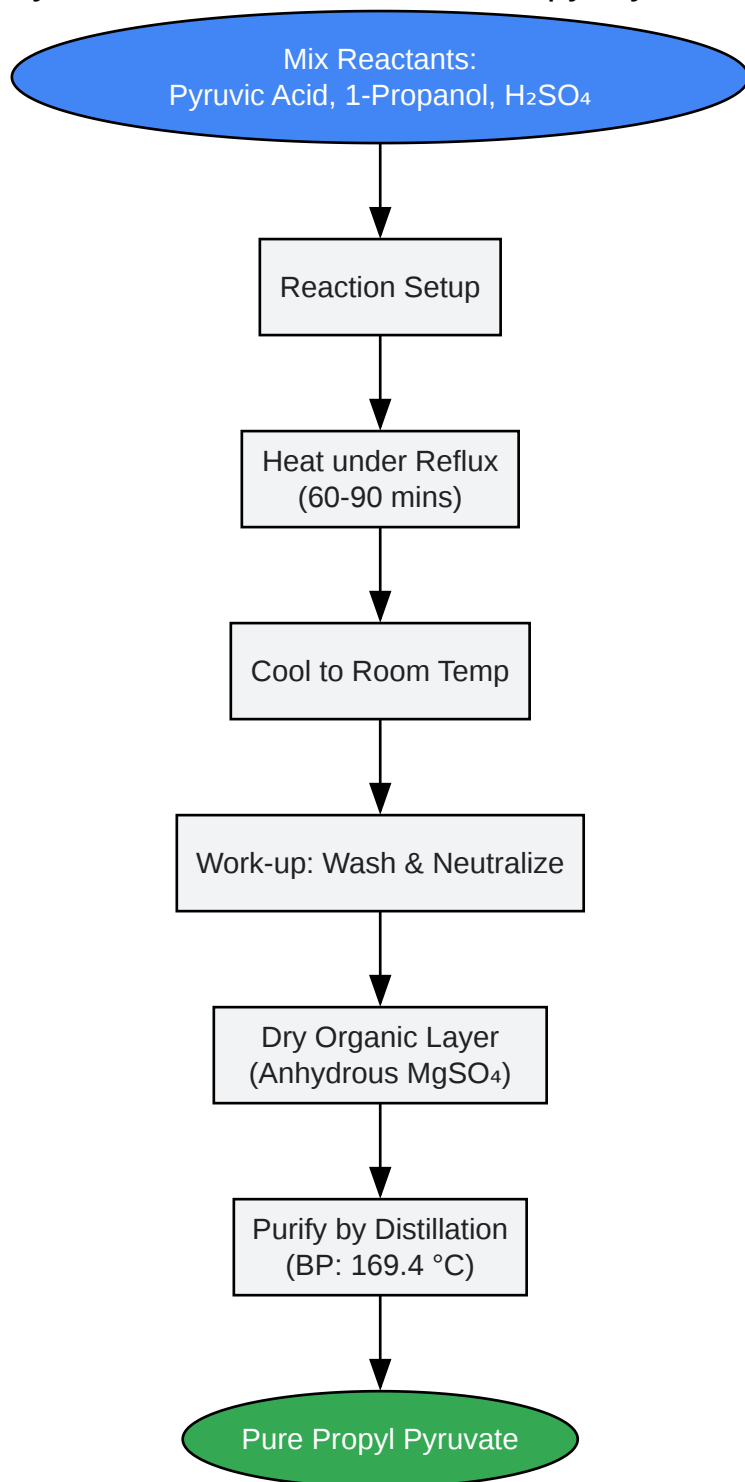
Purification

- **Filtration:** Decant or filter the dried organic solution into a clean, dry round-bottom flask, leaving the drying agent behind.

- **Distillation:** Purify the crude **propyl pyruvate** by simple distillation. The pure ester distills at **169.4 °C** at standard atmospheric pressure [2]. Collect the fraction boiling within a narrow range around this temperature.

The following workflow diagram summarizes the entire experimental procedure:

Synthesis and Purification of Propyl Pyruvate



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Analysis and Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques. Key characteristics to confirm include:

- **Refractive Index:** Should measure approximately **1.408** [2].
- **Spectroscopic Data:** NMR (^1H and ^{13}C), and IR spectroscopy should be employed to verify the molecular structure. The carbonyl stretches in the IR spectrum will be particularly informative.
- **Chromatography:** GC-MS or HPLC can be used to establish chemical purity.

Occupational Health and Safety

- **Personal Protective Equipment (PPE):** Lab coat, safety glasses, and nitrile gloves must be worn at all times.
- **Ventilation:** The reaction must be carried out in a properly functioning fume hood due to the volatile and potentially irritating nature of the reagents and product [5].
- **Chemical Hazards:** Concentrated sulfuric acid is highly corrosive and can cause severe burns. Pyruvic acid is also corrosive. 1-Propanol is flammable. Always handle these chemicals with extreme care.
- **Waste Disposal:** All chemical waste, including aqueous wash layers and spent drying agent, must be disposed of according to institutional regulations for hazardous organic and acidic waste.

Conclusion

This application note outlines a reliable Fischer esterification protocol for the synthesis of **propyl pyruvate**. By leveraging an excess of alcohol and acid catalysis, the reaction equilibrium is driven towards the desired ester. The provided workflow ensures researchers can synthesize, isolate, and purify the product effectively for use in downstream applications, such as pharmaceutical research where pyruvate derivatives have shown therapeutic potential [6].

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